

An In-depth Technical Guide to the Discovery and Synthesis of Prrvrlk

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Compound of Interest		
Compound Name:	Prrvrlk	
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Introduction

Prrvrlk is a recently identified, naturally derived alkaloid with potent and selective inhibitory activity against distinct classes of serine/threonine kinases. Its discovery from the marine tunicate Aplidium sp. has opened new avenues for the development of targeted therapeutics, particularly in oncology. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of **Prrvrlk**, with a focus on its mechanism of action as a protein kinase inhibitor.

Discovery of Prrvrlk

The discovery of **Prrvrlk** was the result of a high-throughput screening campaign aimed at identifying novel inhibitors of the J-PKAcα kinase, an oncogenic fusion protein that is a key driver in fibrolamellar hepatocellular carcinoma (FLHCC). A prefractionated natural product library from the National Cancer Institute's Program for Natural Product Discovery (NPNPD) was screened, leading to the identification of a highly active fraction from an extract of the marine tunicate Aplidium sp.[1]. Subsequent bioassay-guided purification of this fraction led to the isolation of two novel alkaloids, with the more potent designated as **Prrvrlk** (analogous to aplithianine A)[1].

Quantitative Biological Data



Prrvrlk has demonstrated potent inhibitory activity against several protein kinases. The following tables summarize its in vitro inhibitory concentrations.

Table 1: Inhibitory Activity of **Prrvrlk** against J-PKAcα and Wild-Type PKA

Target Kinase	IC50 (nM)
J-PΚΑcα	~1000
Wild-Type PKA	84

Data derived from primary screening and kinome profiling assays.[1]

Table 2: Kinome Profiling of Prrvrlk against a Panel of 370 Kinases

Kinase Family	Representative Kinase	IC50 (nM)
CLK	CLK1	11
CLK2	25	
CLK4	15	_
PKG	PKG1α	90
PKG1β	75	

Prrvrlk shows potent inhibition of select serine/threonine kinases in the CLK and PKG families. [1]

Experimental Protocols

- 1. High-Throughput Screening (HTS) for J-PKAcα Inhibitors
- Objective: To identify inhibitors of J-PKAcα catalytic activity from a natural product library.
- Assay Principle: A biochemical assay measuring the phosphorylation of a substrate peptide by the J-PKAcα enzyme. The assay utilizes a fluorescence-based detection method to quantify kinase activity.



• Procedure:

- The NPNPD prefractionated natural product library was screened at a concentration of 5
 μg/mL.
- J-PKAcα enzyme, substrate peptide, and ATP were incubated in a 384-well plate format.
- Test compounds (fractions from the library) were added to the wells.
- The reaction was allowed to proceed for 60 minutes at room temperature.
- A developing reagent containing a phosphospecific antibody conjugated to a fluorophore was added.
- Fluorescence intensity was measured using a plate reader. A decrease in fluorescence indicated inhibition of kinase activity.
- Active fractions were selected for further analysis.

2. Total Synthesis of Prrvrlk

- Objective: To develop an efficient chemical synthesis of Prrvrlk to enable further biological evaluation.
- Synthetic Strategy: A four-step total synthesis was developed.[1]
- Key Steps:
 - Step 1: Synthesis of the Pyrrolo-imidazole Core: Condensation of 2-amino-1H-imidazole 4-carbaldehyde with a substituted propargylamine to form the core heterocyclic structure.
 - Step 2: Cyclization and Aromatization: A gold-catalyzed cyclization followed by oxidation to yield the aromatic pyrrolo[2,3-d]imidazole scaffold.
 - Step 3: Introduction of the Side Chain: Suzuki coupling of a boronic acid derivative to the pyrrolo[2,3-d]imidazole core to introduce the side chain.
 - Step 4: Deprotection: Removal of protecting groups to yield the final product, Prrvrlk.



Mechanism of Action and Signaling Pathway

Prrvrlk functions as an ATP-competitive inhibitor of protein kinase A (PKA). X-ray crystallography studies have revealed that **Prrvrlk** binds to the ATP-binding pocket of the PKA catalytic subunit (PKAcα), thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The PKA signaling pathway is a crucial regulator of numerous cellular processes. The binding of an extracellular signaling molecule to a G-protein coupled receptor (GPCR) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits can then phosphorylate a wide array of downstream target proteins, modulating their activity.



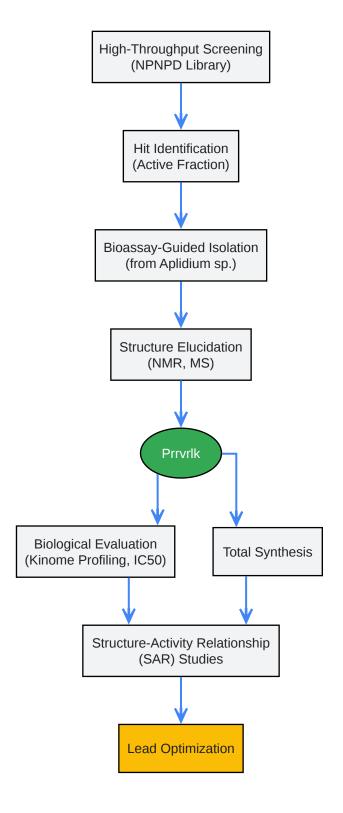
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Caption: PKA Signaling Pathway and Inhibition by Prrvrlk.

Experimental Workflow: From Discovery to Synthesis

The overall workflow for the identification and development of **Prrvrlk** is depicted below. This process begins with high-throughput screening of a natural product library and progresses through hit validation, isolation and characterization of the active compound, and finally, the development of a total synthesis route.





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Caption: Workflow for the Discovery and Development of **Prrvrlk**.

Conclusion



Prrvrlk represents a promising new scaffold for the development of selective kinase inhibitors. Its novel chemical structure and potent biological activity make it an attractive candidate for further preclinical and clinical development. The efficient total synthesis of **Prrvrlk** will facilitate the generation of analogues for structure-activity relationship studies, which will be crucial for optimizing its pharmacological properties. The detailed understanding of its mechanism of action provides a solid foundation for its future development as a targeted therapeutic agent.

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References

- 1. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases PMC [pmc.ncbi.nlm.nih.gov]
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